molecular formula C14H24N4O3S B5576917 N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide

N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B5576917
M. Wt: 328.43 g/mol
InChI Key: JPMDYLDCZIAHIB-UHFFFAOYSA-N
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Description

N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H24N4O3S and its molecular weight is 328.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15691181 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Syntheses and Chemical Properties

Research by Martin, Meth–Cohn, and Suschitzky (1974) explored the synthesis of ortho-dialkylamino-benzenesulphonyl azides and their derivatives, including compounds with structural similarities to "N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide." Their study highlighted the thermal decomposition of sulphonyl azides, leading to mesoionic spirobenzothiadiazoles and benzothiadiazines, showcasing the compound's potential in creating novel heterocyclic compounds with unique properties Martin, Meth–Cohn, & Suschitzky, 1974.

Polymeric Applications

Fukushima, Oyama, and Tomoi (2003) investigated the synthesis of soluble polyimides with pendant carboxyl groups, which were then modified with photopolymerizable (meth)acrylamides, including compounds similar to the target molecule. This research underlines the potential applications of such compounds in the development of photosensitive polyimide films, which could be utilized in electronics and materials science for their negative-tone behavior under UV irradiation Fukushima, Oyama, & Tomoi, 2003.

Ionic Liquids and Solvents

A study by Belhocine et al. (2011) focused on azepane-based compounds, closely related to the target molecule, for synthesizing a new family of room temperature ionic liquids. These ionic liquids have potential applications in various fields, including green chemistry, due to their low volatility and potential for reducing environmental impact Belhocine et al., 2011.

Advanced Materials and Dyes

Research by Mokhtari, Shams‐Nateri, and Ferdosi (2014) involved the synthesis of novel dyes with anti-bacterial and insect-repellent properties, incorporating sulfonamide and azo groups. This highlights another avenue of application for compounds structurally similar to "this compound," especially in the development of functional materials with added biological activities Mokhtari, Shams‐Nateri, & Ferdosi, 2014.

Properties

IUPAC Name

N-[1-(dimethylsulfamoyl)azepan-3-yl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-16(2)22(20,21)18-10-5-4-7-12(11-18)15-14(19)13-8-6-9-17(13)3/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMDYLDCZIAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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